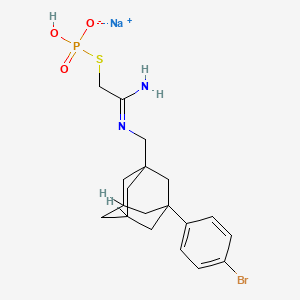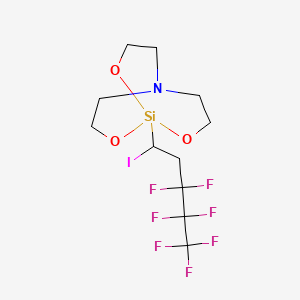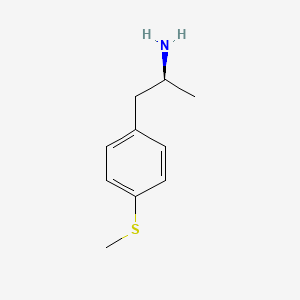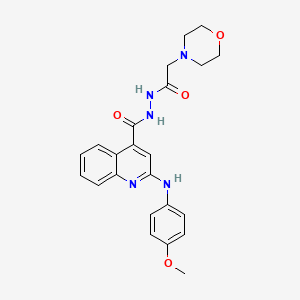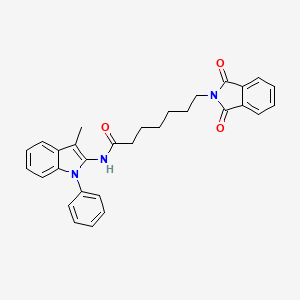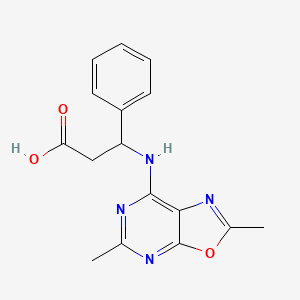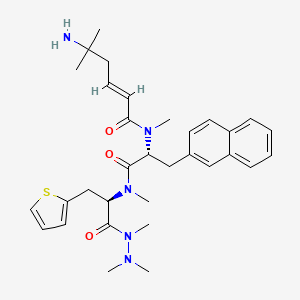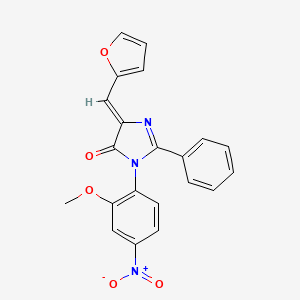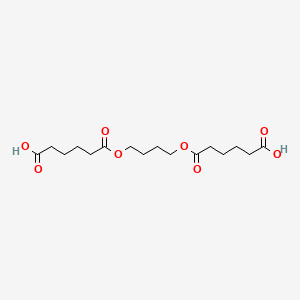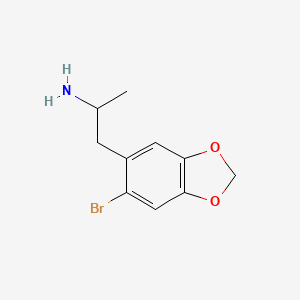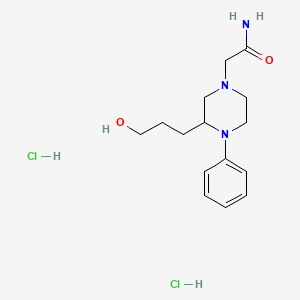
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic areas due to their versatile chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include substituted piperazines, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their therapeutic potential, including their use as kinase inhibitors and receptor modulators . Additionally, they are employed in the development of drugs for various diseases due to their ability to interact with specific molecular targets .
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators, influencing the activity of neurotransmitter receptors and other cellular targets . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine moiety and exhibit similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and drug development .
Eigenschaften
CAS-Nummer |
118989-78-9 |
|---|---|
Molekularformel |
C15H25Cl2N3O2 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2-[3-(3-hydroxypropyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c16-15(20)12-17-8-9-18(13-5-2-1-3-6-13)14(11-17)7-4-10-19;;/h1-3,5-6,14,19H,4,7-12H2,(H2,16,20);2*1H |
InChI-Schlüssel |
XEYXUNYSDZWNKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CN1CC(=O)N)CCCO)C2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



